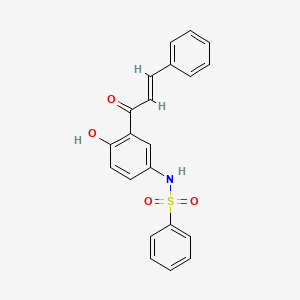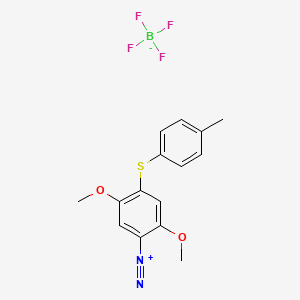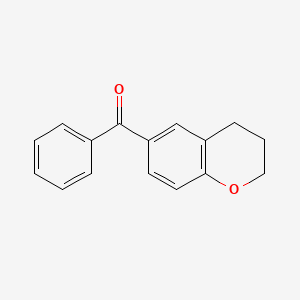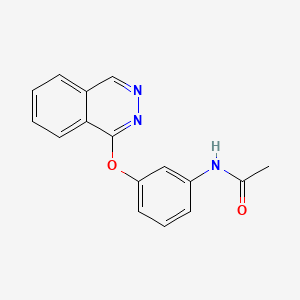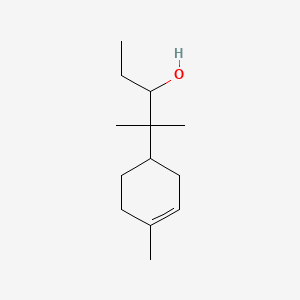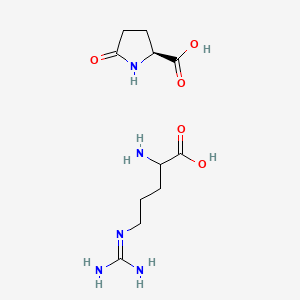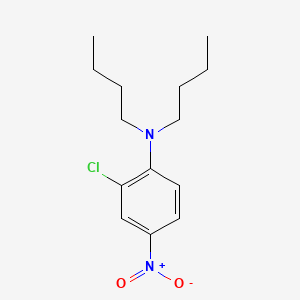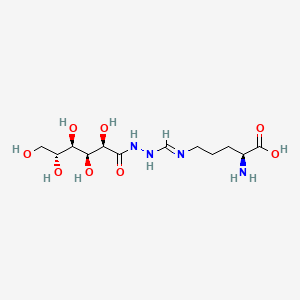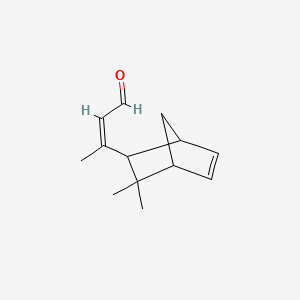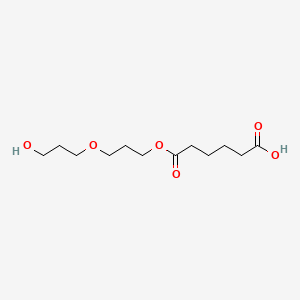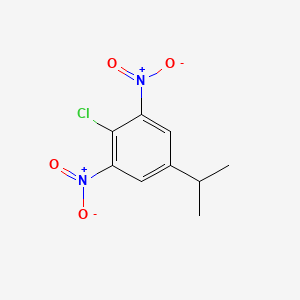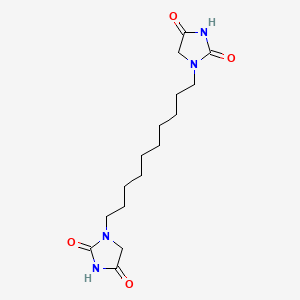
1,1'-(Decane-1,10-diyl)bis(imidazoline-2,4-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Decane-1,10-diyl)bis(imidazoline-2,4-dione) is a chemical compound consisting of two imidazoline-2,4-dione rings connected by a decane chain. This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 1,1’-(Decane-1,10-diyl)bis(imidazoline-2,4-dione) typically involves the reaction of decane-1,10-diamine with imidazoline-2,4-dione under specific conditions. The reaction mixture is usually refluxed for several hours and then cooled to room temperature to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,1’-(Decane-1,10-diyl)bis(imidazoline-2,4-dione) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1’-(Decane-1,10-diyl)bis(imidazoline-2,4-dione) has a wide range of applications in scientific research, including:
Chemistry: Used as a corrosion inhibitor in industrial settings, particularly in the oil and gas industry.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the formulation of various industrial products, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 1,1’-(Decane-1,10-diyl)bis(imidazoline-2,4-dione) involves its interaction with specific molecular targets and pathways. The compound’s imidazoline rings can interact with metal ions, proteins, and other biomolecules, leading to various biological effects. The decane chain provides structural stability and enhances the compound’s ability to penetrate biological membranes .
Comparison with Similar Compounds
1,1’-(Decane-1,10-diyl)bis(imidazoline-2,4-dione) can be compared with other similar compounds, such as:
1,10-Di-(decahydro-1-naphthyl)decane: Similar in structure but with different functional groups.
1,1’-(Decane-1,10-diyl)bis(4-amino-2-methylquinolin-1-ium) chloride: Contains quinoline rings instead of imidazoline rings.
The uniqueness of 1,1’-(Decane-1,10-diyl)bis(imidazoline-2,4-dione) lies in its specific combination of imidazoline rings and decane chain, which imparts distinct chemical and biological properties .
Properties
CAS No. |
94134-10-8 |
|---|---|
Molecular Formula |
C16H26N4O4 |
Molecular Weight |
338.40 g/mol |
IUPAC Name |
1-[10-(2,4-dioxoimidazolidin-1-yl)decyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H26N4O4/c21-13-11-19(15(23)17-13)9-7-5-3-1-2-4-6-8-10-20-12-14(22)18-16(20)24/h1-12H2,(H,17,21,23)(H,18,22,24) |
InChI Key |
QQXACZIVVABZFK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=O)N1CCCCCCCCCCN2CC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


